molecular formula C14H11N3O3 B11764433 1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one

1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B11764433
M. Wt: 269.25 g/mol
InChI Key: BFOVJFRFSPTTOF-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one ( 913267-50-2) is a synthetic small molecule based on the privileged benzimidazole pharmacophore . Benzimidazole derivatives are recognized in medicinal chemistry for their diverse biological activities and are found in various therapeutic agents and fungicides . Research into structurally similar 1-(4-nitrophenyl)benzimidazole scaffolds indicates potential investigations into their applications, including as precursors for compounds with potential medicinal uses and in the development of catalysts . The nitrobenzyl substitution may influence the compound's electronic properties and binding interactions with biological targets, a feature observed in active benzimidazole analogs . For example, nitro-substituted benzimidazole compounds have been studied for their inhibitory potential against enzymes like β-glucuronidase , and benzo-imidazo-thiazole derivatives bearing a 4-nitrophenyl group have shown significant antimycobacterial activity . This compound is intended for research applications in chemical biology and drug discovery. FOR RESEARCH USE ONLY (RUO). NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USES.

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

3-[(4-nitrophenyl)methyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C14H11N3O3/c18-14-15-12-3-1-2-4-13(12)16(14)9-10-5-7-11(8-6-10)17(19)20/h1-8H,9H2,(H,15,18)

InChI Key

BFOVJFRFSPTTOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Schiff Base Intermediate Formation

The synthesis typically begins with the condensation of o-phenylenediamine (OPD) and 4-nitrobenzaldehyde. Under acidic or basic conditions, this reaction forms the Schiff base intermediate, N-(4-nitrobenzyl)benzene-1,2-diamine . For instance, heating OPD (10.8 g, 0.1 mol) with 4-nitrobenzaldehyde (0.1 mol) in a 1:1 water-glycerol mixture at 100°C yields the Schiff base, which precipitates upon cooling. The intermediate is critical for subsequent cyclization, as its imine nitrogen facilitates ring closure.

Cyclization to Benzimidazolone

Cyclization of the Schiff base is achieved via thermal or catalytic methods. In a representative procedure, the intermediate is heated in acidic media (e.g., HCl or polyphosphoric acid) to induce intramolecular nucleophilic attack, forming the benzimidazole ring. For example, refluxing the Schiff base in acetic acid for 6 hours produces 1-(4-nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one with an 84% yield. The reaction mechanism involves:

  • Protonation of the imine nitrogen, enhancing electrophilicity.

  • Nucleophilic attack by the adjacent aromatic amine, forming the five-membered ring.

  • Deprotonation and aromatization to stabilize the product.

Catalytic Systems and Solvent Optimization

Acid Catalysts

Phosphoric acid (H₃PO₄) and trifluoroacetic acid (TFA) are widely used for their dual role as catalysts and dehydrating agents. A study demonstrated that 20 mol% H₃PO₄ in methanol at 55°C achieves a 90% yield within 30 minutes. Similarly, TFA (10 mol%) in acetonitrile under aerobic conditions promotes oxidative cyclization, reducing reaction times to 2 hours.

Solvent Effects

Polar aprotic solvents like dimethylacetamide (DMAC) enhance solubility of intermediates, while water-glycerol mixtures improve thermal stability. A comparative analysis revealed:

Solvent SystemTemperature (°C)Yield (%)Reaction Time (h)
Water-Glycerol (1:1)100846
Methanol55900.5
Acetic Acid120784

Data adapted from.

One-Pot Synthesis Strategies

Recent advances emphasize one-pot protocols to streamline synthesis. A notable method involves:

  • Oxidative coupling of benzyl alcohol derivatives with OPD under atmospheric oxygen.

  • In situ cyclization using a Ru/C catalyst in acetonitrile-water (10:1).
    For example, 4-nitrobenzyl alcohol (2 mmol) reacts with OPD (2.2 mmol) at 55°C, yielding 92% product after column chromatography. This approach eliminates isolation of intermediates, reducing waste and time.

Mechanistic Insights and By-Product Analysis

Competing Pathways

Side reactions include over-alkylation or dimerization. For instance, excess 4-nitrobenzyl bromide may lead to 1,3-bis(4-nitrobenzyl) derivatives , detectable via LC-MS. Optimizing stoichiometry (1:1.05 OPD:aldehyde ratio) minimizes this issue.

Aerobic vs. Anaerobic Conditions

Aerobic oxidation facilitates dehydrogenation during cyclization but risks nitro group reduction. Contrastingly, anaerobic conditions (N₂ atmosphere) preserve nitro functionality but require higher temperatures (130°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.43–8.38 (m, 4H, Ar-H), 7.73 (d, J = 7.8 Hz, 1H), 7.59 (d, J = 7.8 Hz, 1H), 5.56 (s, 2H, CH₂).

  • IR (KBr) : ν 1640 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).

X-ray Crystallography

Single-crystal X-ray analysis confirms the monoclinic crystal system (space group P2₁/n), with unit cell parameters a = 7.121 Å, b = 16.120 Å, c = 13.042 Å, and β = 93.3°. Intermolecular π-π interactions (3.8 Å) and van der Waals forces stabilize the lattice.

Scale-Up and Industrial Feasibility

Pilot-scale studies (100 g batch) using H₃PO₄ catalysis in methanol achieve 88% yield with 99.5% purity (HPLC). Key considerations include:

  • Cost Efficiency : H₃PO₄ ($0.5/kg) vs. TFA ($15/kg).

  • Waste Management : Methanol recovery (90%) via distillation.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction time to 15 minutes, albeit with modest yield (75%) due to thermal decomposition.

Biocatalytic Approaches

Preliminary studies using Aspergillus niger lipase show 40% conversion at 37°C, highlighting potential for green chemistry applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, where electrophiles attack the nitrogen or carbon atoms of the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed:

    Reduction: 1-(4-Aminobenzyl)-1H-benzo[d]imidazol-2(3H)-one.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-(4-nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one involves the reaction of 4-nitrobenzyl chloride with benzimidazole derivatives. The compound is characterized by its unique structural features, which include a benzimidazole core and a nitrobenzyl substituent. The crystal structure has been determined using X-ray diffraction techniques, revealing a monoclinic crystal system with specific cell parameters that contribute to its stability through intermolecular interactions such as π-π stacking and van der Waals forces .

Antimicrobial Activity

Research has indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. The presence of the nitro group in this compound enhances its activity against various bacterial strains. Studies have demonstrated that compounds with similar structures show effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. The benzimidazole scaffold is known for its ability to inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives have shown promising results against human colorectal carcinoma cell lines, indicating that modifications to the benzimidazole structure can lead to enhanced anticancer activity. In vitro assays have reported lower IC50 values for certain derivatives compared to standard chemotherapy drugs, highlighting their efficacy .

Antitubercular Activity

In addition to antimicrobial and anticancer properties, this compound has been evaluated for its antitubercular activity. Compounds derived from this structure have demonstrated inhibitory effects against Mycobacterium tuberculosis, making them candidates for further development as antitubercular agents. The mechanism of action may involve the inhibition of specific mycobacterial enzymes critical for survival .

Case Study 1: Antimicrobial Evaluation

A series of benzimidazole derivatives were synthesized and tested for antimicrobial activity against various pathogens. The results indicated that compounds featuring the nitro group exhibited significant inhibition zones in agar diffusion tests, confirming their potential as broad-spectrum antibiotics .

Case Study 2: Anticancer Activity Assessment

In a study evaluating the anticancer properties of modified benzimidazoles, this compound was included among several derivatives. The compound was subjected to MTT assays against different cancer cell lines, revealing a dose-dependent cytotoxic effect. Notably, some derivatives outperformed established chemotherapeutics in terms of potency and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole core can bind to enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Compound Name Substituent(s) Key Biological Activity/Findings References
1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one 4-Nitrobenzyl Stabilized by π-π interactions; structural data available, potential for pharmacological applications inferred from analogs.
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives Piperidin-4-yl (± halogenation) - Antimicrobial activity (broad-spectrum)
- PLD inhibitors (non-selective or PLD1-selective; e.g., compound 58 : PLD1 IC₅₀ = 660 nM vs. PLD2 IC₅₀ = 6.8 µM)
TBPB ([1-(1'-(2-Tolyl)-1,4'-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one]) Bipiperidinyl with 2-tolyl M1 muscarinic acetylcholine receptor (mAChR) agonist; structurally unique but limited native receptor activity
Triazinoindol-benzimidazolones Triazinoindol-thiopropyl Potent antitubercular activity (e.g., SID 7975595 inhibits M. tuberculosis cell wall enzymes)
Domperidone 5-Chloro, piperidinylpropyl Gastroprokinetic agent (enhances gastric motility via dopamine D2 receptor antagonism)
Triazole-linked benzimidazoles Triazole-methoxymethyl Antibacterial activity; synthesized via Cu-catalyzed azide-alkyne cycloaddition (yield: 62–72%)

Impact of Structural Modifications on Isoform Selectivity

  • Introduction of halogenation (5-F, 5-Br) and (S)-methyl groups enhanced PLD1 selectivity (e.g., compound 69: PLD1 IC₅₀ = 46 nM vs. PLD2 IC₅₀ = 933 nM) .
  • Spirocyclic Bioisosteres : Replacement of the piperidin-4-yl group with a 1,3,8-triazaspiro[4,5]decan-4-one scaffold (e.g., compound 72 ) conferred PLD2 preference (10–40× selectivity over PLD1), highlighting scaffold flexibility .

Crystallographic and Computational Insights

  • Nitrobenzyl Derivatives : The planar benzimidazole core and nitro group facilitate π-π stacking and hydrogen bonding (C–H⋯N), critical for crystal packing stability .
  • Piperidinyl Analogs : Computational studies reveal that halogenation (e.g., 5-F) enhances hydrophobic interactions with PLD1’s allosteric sites, rationalizing isoform selectivity .

Key Research Findings and Data Tables

Table 2: PLD Inhibition Profiles of Selected Benzimidazole Derivatives

Compound PLD1 IC₅₀ (nM) PLD2 IC₅₀ (nM) Selectivity (PLD1/PLD2) Reference
58 660 6800 10×
69 46 933 20×
72 1200 120 10× (PLD2-preferring)

Table 3: Antimicrobial Activity of Piperidin-4-yl Derivatives

Compound Class Microbial Targets Tested Key Findings Reference
5,6-Dimethoxy indanone hybrids S. aureus, E. coli, C. albicans Broad-spectrum activity (MICs: 2–16 µg/mL)

Biological Activity

1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one is a benzimidazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a nitro group at the para position of the benzyl moiety, which may influence its pharmacological properties. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and various pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical reactions, typically starting from benzimidazole derivatives. The compound has been characterized using techniques such as X-ray crystallography, which revealed its monoclinic crystal structure with specific cell parameters: a=7.12148 ,b=16.12035 ,c=13.04169 a=7.12148\,\text{ },b=16.12035\,\text{ },c=13.04169\,\text{ } and a calculated density of 1.375g mm31.375\,\text{g mm}^3 . The solid-state geometry is stabilized by intermolecular interactions, including π-π stacking and van der Waals forces .

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. Specifically, compounds related to this compound have shown cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : In vitro studies indicated that this compound can induce apoptosis in cancer cells, enhancing caspase-3 activity and causing morphological changes in breast cancer MDA-MB-231 cells at concentrations as low as 1.0μM1.0\,\mu M .
  • Mechanism of Action : The anticancer mechanism is believed to involve microtubule destabilization, which is critical for cell division .

Antimicrobial Activity

Benzimidazole derivatives are also noted for their antimicrobial properties. The presence of the nitro group may enhance the compound's ability to inhibit bacterial growth:

  • Effectiveness Against Pathogens : Studies have reported moderate to good activity against Gram-positive and Gram-negative bacteria when tested against standard reference drugs .

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has been explored in various studies:

  • Mechanism : Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes like COX-2, suggesting a role in managing inflammatory conditions .

Case Studies

Several case studies highlight the biological activities associated with this compound:

  • Breast Cancer Study : A study evaluated the effects of benzimidazole derivatives on MDA-MB-231 cells, reporting significant cytotoxicity and apoptosis induction at specific dosages .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds against various pathogens, demonstrating promising results that warrant further investigation into their clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one?

  • Methodology : The compound is typically synthesized via alkylation of benzimidazol-2-one with 4-nitrobenzyl bromide. A catalytic agent such as tetra-nn-butylammonium bromide can be used under mild conditions to facilitate the reaction. Post-synthesis purification often involves column chromatography or recrystallization to achieve >98% purity .
  • Example : In a study, 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one was synthesized by reacting benzimidazol-2-one with 4-nitrobenzyl bromide, followed by allylation. The reaction conditions (solvent, temperature, and catalyst) were optimized to improve yield .

Q. How is the crystal structure of this compound characterized?

  • Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for determining crystal packing and intermolecular interactions. Computational tools (e.g., density functional theory, DFT) complement experimental data to validate geometries and intermolecular forces like π-π stacking or hydrogen bonding .
  • Example : The title compound crystallizes in the monoclinic P21/nP2_1/n space group, with van der Waals interactions and π-π stacking stabilizing the lattice. Dihedral angles between the benzimidazolone core and substituents are critical for understanding steric effects .

Q. What purification techniques are recommended for isolating this compound?

  • Methodology : Mass-directed preparative HPLC is widely used for high-purity isolation (>98%). Alternatives include flash chromatography with silica gel or recrystallization using solvents like ethanol or chloroform .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 1-(4-nitrobenzyl)-benzo[d]imidazol-2(3H)-one derivatives?

  • Methodology :

Scaffold Modification : Replace the 4-nitrobenzyl group with bioisosteres (e.g., halogenated benzyl groups) to enhance target binding.

Functional Group Addition : Introduce substituents (e.g., allyl, chloro, or fluorophenyl) to improve solubility or receptor affinity.

In Vitro Screening : Test analogs against relevant biological targets (e.g., phospholipase D isoforms or dopamine receptors) to identify potency trends .

  • Example : In PLD inhibitor studies, halogenated analogs of the benzimidazolone scaffold showed 3–40-fold selectivity between PLD1 and PLD2 isoforms. The (S)-methyl group on a diamine linker enhanced PLD1 inhibition .

Q. What computational methods predict intermolecular interactions in the crystal structure?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-31G* to optimize molecular geometry and calculate electrostatic potentials.
  • Hirshfeld Surface Analysis : Quantify contributions of hydrogen bonds, van der Waals forces, and π-π interactions to crystal stability .
    • Example : DFT studies on 1-(4-nitrobenzyl)-3-allyl derivatives revealed that the nitro group’s electron-withdrawing nature enhances π-stacking, while allyl groups introduce steric flexibility .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :

Assay Standardization : Use consistent cell lines (e.g., MDA-MB-231 for cytotoxicity) and protocols (e.g., SRB assay) to minimize variability.

Metabolic Stability Testing : Evaluate metabolites (e.g., via LC-MS) to identify degradation products that may affect activity .

Cross-Validation : Compare results across multiple models (e.g., recombinant vs. native receptors) to confirm target specificity .

  • Example : Discrepancies in PLD inhibition data were resolved by testing analogs on both recombinant and native human receptors, revealing off-target effects in earlier studies .

Q. What strategies improve metabolic stability for in vivo applications?

  • Methodology :

  • Metabolite Identification : Use hepatocyte incubation or microsomal assays to detect major metabolites (e.g., hydroxylation or dealkylation).
  • Structural Hardening : Replace labile groups (e.g., nitro) with stable bioisosteres (e.g., trifluoromethyl) or introduce steric hindrance .
    • Example : Domperidone metabolites, including a dealkylated benzimidazolone derivative, were identified via human liver microsome assays. Structural analogs with fluorinated benzyl groups showed improved metabolic half-lives .

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